molecular formula C17H13Cl2N5OS B607233 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile CAS No. 1202041-71-1

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

Cat. No.: B607233
CAS No.: 1202041-71-1
M. Wt: 406.285
InChI Key: XPMQWMAEFFQIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a structurally complex heterocyclic molecule featuring a thiophene core substituted with a morpholine ring, a dichlorophenyl group, and a 1,2,4-triazole moiety.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQWMAEFFQIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, PI3Kalpha, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathway affected by DY428174 is the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of PI3Kalpha by DY428174 disrupts this pathway, potentially leading to the suppression of these processes.

Result of Action

The inhibition of PI3Kalpha by DY428174 disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and survival. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biochemical Analysis

Cellular Effects

It is known that DY428174 is a potent inhibitor of PI3Kalpha, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

4-(2,4-Dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H13Cl2N5OS
  • Molecular Weight : 406.289 g/mol
  • CAS Number : 1202041-71-1
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 669.9 ± 65.0 °C at 760 mmHg
  • Purity : ≥98% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer and anti-inflammatory properties, attributed to the presence of the triazole and thiophene moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows for interactions with various biological targets, making it a candidate for cancer treatment:

  • Mechanism of Action : The triazole ring acts as a pharmacophore that can interact with biological receptors. This interaction is facilitated by hydrogen bonding and dipole-dipole interactions, enhancing its binding affinity to target proteins involved in cancer cell proliferation .
  • In Vitro Studies : In vitro assays have shown that related triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range against MCF-7 (human breast cancer) and HCT-116 (colon carcinoma) cell lines .
CompoundCell LineIC50 (μM)
Example AMCF-727.3
Example BHCT-1166.2
Example CIGR39 (melanoma)Not specified

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit COX enzymes, which play a crucial role in inflammation. The IC50 values reported for related compounds against COX enzymes range from 19 to 42 μM .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole-containing compounds:

  • Study on Anticancer Activity : A series of synthesized triazole derivatives were tested for cytotoxicity against various cancer cell lines. The study found that compounds bearing the thiophene moiety exhibited enhanced activity compared to those without it, indicating a structure-activity relationship (SAR) that favors the presence of sulfur-containing groups .
  • Mechanistic Insights : Research has focused on understanding how these compounds induce apoptosis in cancer cells. It was found that they could activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds that contain triazole and thiophene rings have been explored for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities, potentially interacting with specific enzymes or receptors in pathogens .
  • Antitumor Potential : The structural features of the compound may contribute to its antitumor activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Pharmaceutical Development : The unique combination of functional groups in this compound makes it a candidate for the development of new pharmaceutical agents targeting various diseases, including infections and cancer.

Agricultural Chemistry

  • Pesticidal Properties : The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective crop protection agents.
  • Fungicides : Given the presence of the triazole group, which is known for its fungicidal properties, this compound may be investigated for use in controlling fungal diseases in crops.

Case Studies

Several studies have explored compounds structurally similar to 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile , highlighting their biological activities:

StudyCompoundApplicationFindings
Similar thiophene derivativesAntimicrobialExhibited significant antibacterial activity against various strains
Triazole-based compoundsAntitumorInduced apoptosis in cancer cell lines
Morpholine derivativesPesticidesShowed effective pest control in agricultural trials

These findings underscore the therapeutic potential of compounds with similar structural characteristics.

Chemical Reactions Analysis

2.1. Suzuki-Miyaura Coupling

The introduction of the 2,4-dichlorophenyl group occurs via a Suzuki coupling reaction using iodothiophene 6 ( ).
Reaction Conditions :

ComponentDetails
CatalystPd(PtBu<sub>3</sub>)<sub>2</sub> (5 mol%)
BaseCsF (3.0 equiv)
SolventDioxane/water/toluene (3:1:0.2)
Temperature85°C
Yield98% conversion (70% isolated yield)

Mechanistic Insight :

  • The steric bulk of the thiophene substrate necessitated high-throughput experimentation (HTE) to optimize catalyst and base selection.
  • Pd(PtBu<sub>3</sub>)<sub>2</sub> outperformed Pd(PPh<sub>3</sub>)<sub>4</sub> and Pd(dppf)Cl<sub>2</sub> due to enhanced π-backbonding and reduced side reactions ( ).

2.2. Saponification and Aminolysis

The ethyl ester intermediate undergoes saponification followed by aminolysis to form the primary amide:
Steps :

  • Saponification : LiOH (5.0 equiv) in MeOH/THF, 25°C, 12 h → 90% yield.
  • Aminolysis : Activation with CDMT (1.1 equiv) and NMM (2.0 equiv), followed by NH<sub>3</sub> gas → 87% yield ( ).

2.3. Triazole Formation

The final triazole ring is synthesized via cyclization of an enamine intermediate:
Reaction Protocol :

  • Substrate : Enamine 14a (derived from DMF-DMA treatment of amide 4a ).
  • Reagents : Hydrazine hydrate (5.0 equiv) in EtOH/HOAc (5:1).
  • Conditions : Slow addition at -10°C, followed by warming to 60°C.
  • Yield : 86% after acid/base cleanup ( ).

Comparative Reaction Data

Reaction StepCatalyst/ReagentSolvent SystemYield (%)Key Challenge
Suzuki CouplingPd(PtBu<sub>3</sub>)<sub>2</sub>Dioxane/water/toluene70Steric hindrance, des-iodo byproducts
SaponificationLiOHMeOH/THF90Sensitivity of aryl fluoride
Triazole CyclizationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEtOH/HOAc86Exotherm control, impurity removal

Scalability and Process Optimization

The Pfizer-developed route ( ) highlights:

  • Column-free purification via acid/base extraction.
  • High-throughput screening to refine Suzuki conditions.
  • Safety protocols for exothermic steps (e.g., triazole cyclization).

Mechanistic and Structural Insights

  • Thiophene Reactivity : The electron-deficient thiophene core facilitates regioselective functionalization at C-3 and C-5 positions.
  • Morpholine Role : Acts as a steric/electronic modulator, enhancing solubility and target affinity.
  • Triazole Stability : The 1,2,4-triazole moiety exhibits pH-dependent tautomerism, influencing reactivity ( ).

Related Derivatives and SAR

AnalogStructural VariationBiological ActivityReference
5-(Triazolyl)thiopheneLacks morpholineModerate PI3K inhibition
Chlorophenyl analoguesVarying halogen substitutionAntimicrobial activity
Morpholine-containingAlternative heterocyclesImproved solubility

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Molecular Formula Reported Activity/Properties Reference
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiophene-triazole p-Tolyl, thione group C₁₃H₁₂N₄S₂ Anticancer, antituberculosis
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile Triazole-carbonitrile 4-Chlorophenyl C₉H₅ClN₄ Not specified (structural analog)
4-Methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile Thiophene-carbonitrile Methyl, phenyl, 1,2,4-triazol-3-yl C₁₄H₁₁N₃S Not specified (commercial product)
Target Compound Thiophene-carbonitrile 2,4-Dichlorophenyl, morpholine, 1,2,4-triazol-3-yl C₁₈H₁₂Cl₂N₆OS Hypothesized: Antimicrobial, kinase inhibition

Key Observations:

Triazole Position and Substitution : The target compound’s 1,2,4-triazole group at position 5 of the thiophene ring distinguishes it from analogues like 5-(4-chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile, which features a 1,2,3-triazole . The 1,2,4-triazole is associated with broader biological activity, including antimicrobial and anticancer effects .

Morpholine vs. Other Solubility-Enhancing Groups : Unlike analogues with simple alkyl or aryl groups, the morpholine substituent in the target compound may improve aqueous solubility and pharmacokinetic properties. For example, morpholine-containing derivatives in showed enhanced reactivity in nucleophilic substitutions .

Halogen Substituents: The 2,4-dichlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in or the p-tolyl group in . Halogens like chlorine are known to enhance binding affinity to hydrophobic pockets in target proteins .

Key Findings:

  • Antimicrobial Potential: The dichlorophenyl and triazole groups in the target compound align with known antifungal agents like propiconazole (), which targets fungal ergosterol biosynthesis .
  • Kinase Inhibition : Morpholine derivatives in and were designed for kinase inhibition, suggesting the target compound could share similar therapeutic pathways .
  • Conformational Flexibility : Computational studies on analogues (e.g., ) revealed that torsion angles in triazole-thiophene derivatives influence molecular stability and binding interactions, which may apply to the target compound .

Q & A

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

  • Replace traditional batch reactors with flow chemistry setups to enhance heat/mass transfer. For example, use a microreactor with staggered herringbone mixers for rapid mixing of hydrazine and carbonyl precursors. Monitor in-line via Raman spectroscopy to detect intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.